1-Chloro-2-fluoro-3,5-diiodobenzene
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Overview
Description
1-Chloro-2-fluoro-3,5-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, 3, and 5 are substituted by chlorine, fluorine, and iodine atoms, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3,5-diiodobenzene can be synthesized through various methods. One common approach involves the halogenation of 1-chloro-2-fluorobenzene. The process typically includes:
Reaction Conditions: The reaction is usually carried out under controlled temperatures ranging from 100°C to 250°C, with optimal conditions often between 120°C and 160°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Products like carboxylic acids or ketones.
Reduction Products: Products like alcohols or alkanes.
Scientific Research Applications
1-Chloro-2-fluoro-3,5-diiodobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3,5-diiodobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
- 1-Chloro-2-fluoro-3,5-dibromobenzene
- 1-Chloro-2-fluoro-3,5-dichlorobenzene
- 1-Chloro-2-fluoro-3,5-difluorobenzene
Comparison:
- Reactivity: 1-Chloro-2-fluoro-3,5-diiodobenzene is more reactive than its bromine and chlorine analogs due to the weaker C-I bond.
- Applications: While all these compounds are used in organic synthesis, the iodine derivative is preferred for reactions requiring higher reactivity and selectivity .
Properties
Molecular Formula |
C6H2ClFI2 |
---|---|
Molecular Weight |
382.34 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3,5-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
InChI Key |
YJZZPHZFZCHVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)I)I |
Origin of Product |
United States |
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